![molecular formula C19H12ClFN2O2S B2867562 1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326905-13-8](/img/structure/B2867562.png)
1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
The compound “1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” is a heterocyclic compound. It contains a thieno[3,2-d]pyrimidine core, which is a type of fused ring system that includes a thiophene (a five-membered ring with one sulfur atom) and a pyrimidine (a six-membered ring with two nitrogen atoms). The compound also has phenyl groups (aromatic rings) attached, which are substituted with chloro and fluoro groups .
Molecular Structure Analysis
The presence of multiple aromatic rings in this compound suggests that it may exhibit significant π-conjugation, which could affect its chemical reactivity and interactions with other molecules. The electronegative chlorine and fluorine atoms could make the adjacent carbon atoms more electrophilic, potentially influencing the sites of reactivity in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing chlorine and fluorine atoms, as well as the electron-rich aromatic rings. It could potentially undergo reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar substituents, and the extent of its π-conjugation. For example, it may have a relatively high melting point and low solubility in water due to the presence of multiple aromatic rings .Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN2O2S/c20-13-6-2-1-5-12(13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-8-4-3-7-14(15)21/h1-10,17H,11H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJNRPUCQQOTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN2O2S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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